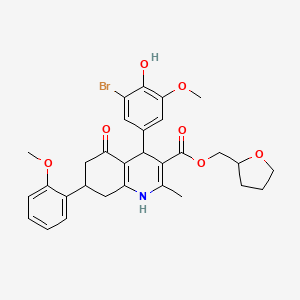
Tetrahydrofuran-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile.
Bromination and hydroxylation of the phenyl ring: This step involves the selective bromination and hydroxylation of the phenyl ring, which can be achieved using bromine and a suitable hydroxylating agent.
Formation of the hexahydroquinoline core: This involves a multi-step process including cyclization and reduction reactions.
Final coupling and esterification: The final step involves coupling the various fragments together and esterifying the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Drug Development: Due to its complex structure, it may have potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets through its multiple functional groups. These interactions may involve hydrogen bonding, van der Waals forces, and covalent bonding with specific amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid Compounds: Compounds with structures similar to heparin.
Uniqueness
What sets (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions
Properties
Molecular Formula |
C30H32BrNO7 |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H32BrNO7/c1-16-26(30(35)39-15-19-7-6-10-38-19)27(18-11-21(31)29(34)25(14-18)37-3)28-22(32-16)12-17(13-23(28)33)20-8-4-5-9-24(20)36-2/h4-5,8-9,11,14,17,19,27,32,34H,6-7,10,12-13,15H2,1-3H3 |
InChI Key |
NVAYIMNXZLAEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















